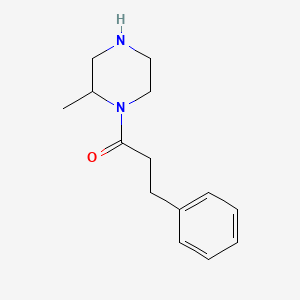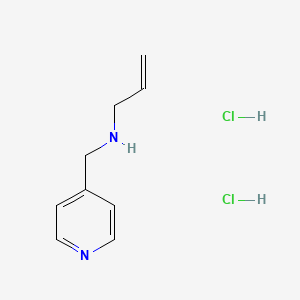
(Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride” is a chemical compound. It is a solid and has a molecular formula of C9H13ClN2 . The compound is offered by Benchchem for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Physical And Chemical Properties Analysis
“(Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride” is a solid . It has a molecular formula of C9H13ClN2 and a molecular weight of 184.67 .Aplicaciones Científicas De Investigación
Structural Studies and Complex Formation
- (Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride has been studied for its ability to form complexes with copper in different oxidation states. These complexes exhibit various structures, such as discrete molecular species and one-dimensional chain structures, depending on the anion composition and coordination environment (Bussey et al., 2015).
Synthesis of Schiff Base Ligands and Complexes
- This compound is used in the synthesis of Schiff base ligands derived from unsymmetrical tripodal amines. These ligands have been employed to generate mononuclear and dinuclear complexes with Cu(II) ions, showcasing the importance of chelate ring sequences in the formation of structures (Keypour et al., 2015).
Complexation with Cadmium(II)
- The reaction of (Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride with cadmium iodide leads to the formation of a cadmium complex. This complex exhibits a distorted octahedral geometry and incorporates several hydrogen bonds in its crystal structure (Hakimi et al., 2013).
Iron(III) Complex Synthesis and Spectroscopy
- Iron(III) complexes using Schiff bases derived from this compound have been synthesized. These complexes demonstrate variations in UV/VIS and EPR spectra and redox potentials, influenced by stereochemical and donor atom variations (Viswanathan et al., 1996).
Formation of Helical Silver(I) Coordination Polymers
- This compound contributes to the formation of helical silver(I) coordination polymers. These polymers display various structural conformations and have potential applications in the development of functional materials responsive to external stimuli (Zhang et al., 2013).
Modification of Nucleosides for Rhenium Tricarbonyl Complexes
- Modified nucleosides incorporating (Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride have been used to form rhenium tricarbonyl complexes. These complexes have been studied using various spectroscopic techniques and exhibit potential for further application in coordination chemistry (Wei et al., 2005).
Synthesis of Zinc(II) Schiff Base Complex
- A Schiff base complex of Zinc(II) was synthesized using this compound. The complex was characterized using spectroscopic methods and crystal structure determination, revealing a distorted square pyramidal environment around the Zinc(II) ion (Rezaeivala, 2017).
Propiedades
IUPAC Name |
N-(pyridin-4-ylmethyl)prop-2-en-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-5-11-8-9-3-6-10-7-4-9;;/h2-4,6-7,11H,1,5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKGJQIGXMQMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=NC=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

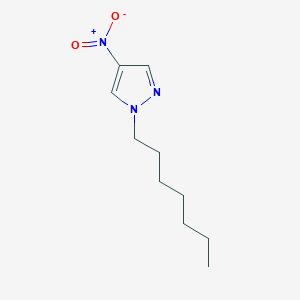
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362413.png)
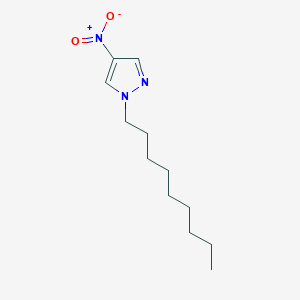
![1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362443.png)
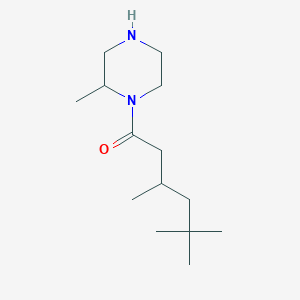
![2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362462.png)
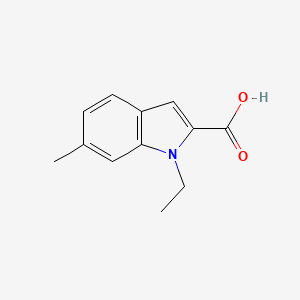
![2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6362473.png)

amine](/img/structure/B6362497.png)
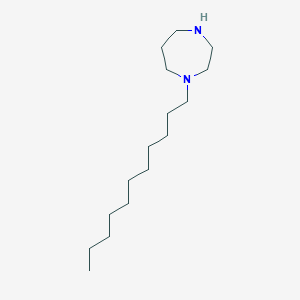
![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)
![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)
